molecular formula C14H26N2O4 B12798449 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester CAS No. 6329-05-1

1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester

Cat. No.: B12798449
CAS No.: 6329-05-1
M. Wt: 286.37 g/mol
InChI Key: AELSSOLXHYICBS-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-tert-butyl ester
  • 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-ethyl ester

Uniqueness: 1,4-Piperazinedicarboxylic acid, 2,5-dimethyl-, di-isopropyl ester is unique due to its specific ester groups, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its solubility and stability compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6329-05-1

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

dipropan-2-yl 2,5-dimethylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C14H26N2O4/c1-9(2)19-13(17)15-7-12(6)16(8-11(15)5)14(18)20-10(3)4/h9-12H,7-8H2,1-6H3

InChI Key

AELSSOLXHYICBS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)C)C)C(=O)OC(C)C

Origin of Product

United States

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